1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring and a dimethoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 2,4-dimethoxyaniline with naphthalen-2-isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2,4-dimethoxyaniline and naphthalen-2-isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2,4-dimethoxyaniline is added to a solution of naphthalen-2-isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs. Its interactions with biological targets are of significant interest.
Industry: The compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar structure but includes a triazole ring, which may confer different chemical and biological properties.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the dimethoxyphenyl group but have different core structures, leading to distinct applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-naphthalen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-10-17(18(12-16)24-2)21-19(22)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKAULXYYNQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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